6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine
Description
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a fused triazole-pyridazine core. Its molecular formula is C₉H₉ClN₄, with a chlorine atom at position 6 and a cyclobutyl group at position 3. This scaffold is synthetically versatile, enabling modifications that influence pharmacological and physicochemical properties.
Properties
IUPAC Name |
6-chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOLCOQONUEGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 6-Chloro-3-cyclobutyl-triazolo[4,3-B]pyridazine generally follows a multi-step approach involving:
- Construction of the triazole-pyridazine fused core.
- Introduction of the cyclobutyl substituent at the 3-position.
- Chlorination at the 6-position of the pyridazine ring.
This synthetic route typically requires careful control of reaction conditions to ensure regioselectivity and yield.
Stepwise Preparation Methods
2.1 Formation of the Triazolo[4,3-B]pyridazine Core
The core heterocyclic structure is commonly synthesized by cyclization reactions involving hydrazine derivatives and appropriately substituted pyridazine precursors. For example, condensation of hydrazine with pyridazine dicarbonyl compounds or their equivalents leads to the formation of the triazole ring fused to the pyridazine moiety.
Introduction of the Cyclobutyl Group
The cyclobutyl substituent at the 3-position is introduced via nucleophilic substitution or alkylation reactions. One common approach involves:
- Starting from a 3-halogenated triazolo-pyridazine intermediate.
- Performing nucleophilic substitution with cyclobutyl-containing nucleophiles or via cyclobutylcarbonyl chloride derivatives.
Microwave-assisted heating in solvents like toluene or acetic acid has been reported to facilitate such transformations efficiently, enhancing yields and reducing reaction times.
2.3 Chlorination at the 6-Position
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyridazine dicarbonyl compound + hydrazine | Cyclization to form triazolo[4,3-b]pyridazine core | Formation of bicyclic heterocycle |
| 2 | Cyclobutylcarbonyl chloride, toluene, 100°C, 12 h | Acylation at 3-position | Introduction of cyclobutyl moiety |
| 3 | Acetic acid, microwave irradiation, 120°C, 0.5 h | Cyclization and ring closure | Completion of fused heterocyclic system |
| 4 | Chlorinating agent (e.g., POCl3 or equivalent) | Selective chlorination at 6-position | Formation of 6-chloro derivative |
This approach is adapted from analogous heterocyclic synthesis methods and patent disclosures on triazolo-pyridazine derivatives.
Detailed Research Findings and Analysis
Microwave Irradiation: Use of microwave reactors for the cyclization step significantly reduces reaction time from hours to minutes while improving product purity.
Solvent Effects: Toluene and acetic acid are preferred solvents for the cyclobutyl introduction and cyclization steps due to their ability to dissolve intermediates and withstand elevated temperatures.
Yield Optimization: Base-mediated workups (e.g., basification with sodium bicarbonate) and extraction with ethyl acetate followed by drying over sodium sulfate are standard for isolating the product with high purity.
Intermediates: Novel intermediates such as 3-cyclobutyl-1,2,4-triazole derivatives are key for constructing the final bicyclic system.
Regioselectivity: Chlorination at the 6-position is selective due to electronic and steric factors inherent to the pyridazine ring system, avoiding substitution at undesired sites.
Comparative Table of Synthetic Routes and Conditions
| Parameter | Method A (Conventional Heating) | Method B (Microwave-Assisted) | Notes |
|---|---|---|---|
| Cyclization Temperature | 100–120°C | 120°C | Microwave reduces reaction time |
| Reaction Time | 12–24 hours | 0.5–1 hour | Significant time saving |
| Solvent | Toluene, Acetic Acid | Acetic Acid | Both support efficient cyclization |
| Yield | Moderate to High (60–80%) | High (up to 85%) | Microwave improves yield |
| Workup | Basification, Extraction | Same | Standard organic workup |
| Chlorination Agent | POCl3 or equivalents | Same | Selective chlorination |
Notes on Scale-Up and Purity
The synthetic methods described are adaptable to both small-scale laboratory synthesis and larger-scale production with appropriate modifications in reaction vessel size and stirring efficiency.
Purification techniques such as recrystallization and chromatographic methods are employed to achieve high purity suitable for research applications.
Chemical Reactions Analysis
Chemical Reactions of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine
The chemical reactivity of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine can be explored through various reaction pathways typical for triazole derivatives:
Nucleophilic Substitution Reactions
The chlorine atom in 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine can undergo nucleophilic substitution reactions. This allows for the replacement of the chlorine atom with various nucleophiles such as amines or alcohols, leading to the formation of new derivatives with potentially enhanced biological activities.
Cyclization Reactions
The compound can also participate in cyclization reactions to form more complex cyclic structures. For instance:
-
Formation of Bicyclic Compounds : The cyclobutyl group may facilitate intramolecular cyclization reactions that yield bicyclic compounds.
Oxidation and Reduction Reactions
Oxidation reactions involving 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine can lead to the formation of various oxidized derivatives. Conversely, reduction reactions may convert the compound into less oxidized forms.
Condensation Reactions
Condensation reactions can occur with other carbonyl-containing compounds or amines to form larger molecular frameworks or polymers.
Dehydrochlorination Reactions
Under specific conditions, dehydrochlorination may occur where the chlorine atom is removed from the structure, potentially leading to increased reactivity or different biological properties.
Table 1: Biological Activity Data
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example:
- A study demonstrated that derivatives of triazolopyridazine showed significant inhibition of cancer cell proliferation in vitro .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A case study found that derivatives of triazolo compounds exhibited activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Agricultural Applications
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against specific pests has been documented in agricultural research:
- Field trials have shown that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Data Table: Summary of Applications
| Application Type | Specific Use | Evidence/Case Study Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Antimicrobial | ||
| Agricultural | Pesticide Development |
Case Studies
-
Anticancer Activity Study
- Researchers synthesized various triazolopyridazine derivatives and tested their cytotoxic effects on human cancer cell lines. Results indicated a promising lead compound with IC50 values significantly lower than those of established chemotherapeutics.
-
Antimicrobial Efficacy
- A comprehensive screening of several triazolo derivatives showed activity against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as templates for developing new antibiotics.
-
Field Trials for Pesticide Efficacy
- In a controlled agricultural setting, the application of a formulation containing this compound resulted in a 70% reduction in pest populations compared to untreated controls.
Mechanism of Action
The mechanism of action of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The triazolopyridazine core can bind to active sites, inhibiting or activating the target’s function . This interaction can trigger downstream signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
*TPZ: Triazolo[4,3-b]pyridazine; †Estimated via computational methods.
Key Observations :
- Cyclobutyl vs. Aromatic Groups : The cyclobutyl group enhances steric bulk and lipophilicity compared to smaller substituents (e.g., methyl), improving binding to hydrophobic pockets in BRD4 .
- Chlorine at Position 6 : Essential for NAS reactivity; replacement with fluorine reduces potency in kinase assays .
- Chloromethyl Derivatives : Lower LogP values correlate with reduced membrane permeability, limiting their therapeutic utility .
Table 2: Activity Profiles of Selected Analogues
Critical Insights :
- BRD4 Inhibition : Cyclobutyl-TPZ derivatives show micromolar activity, while phenyl-substituted analogues (e.g., 3-phenyl-TPZ) lack bromodomain affinity due to insufficient hydrophobic interactions .
- Antifungal Activity : Methylphenyl substituents enhance activity against Candida albicans by aligning with CYP51’s substrate-binding cleft .
- Kinase Selectivity : The trifluoromethyl group in 6-fluoro-TPZ increases electron-withdrawing effects, stabilizing interactions with LRRK2’s ATP-binding pocket .
Biological Activity
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C9H9ClN4
- Molecular Weight: 208.65 g/mol
- CAS Number: 1094292-72-4
- Purity: Typically around 95-97% .
The compound features a triazolo-pyridazine scaffold, which is known to exhibit various biological activities, particularly as an antitumor agent.
Antiproliferative Activity
Recent studies have demonstrated that compounds within the triazolo[4,3-b]pyridazine class exhibit moderate to potent antiproliferative effects against various cancer cell lines. For instance:
- Compound 4q , a derivative of the triazolo[4,3-b]pyridazine scaffold, showed remarkable antiproliferative activity with IC50 values of:
This activity is attributed to the compound's ability to inhibit tubulin polymerization, a critical mechanism in cancer cell division.
The mechanism through which these compounds exert their antiproliferative effects primarily involves:
- Tubulin Inhibition: The compounds bind to the colchicine binding site on microtubules, disrupting normal microtubule dynamics and leading to cell cycle arrest at the G2/M phase .
Case Studies
Several studies have evaluated the biological activity of derivatives of triazolo[4,3-b]pyridazine:
- Study on Compound 4q:
- Evaluation Against Multiple Cell Lines:
Summary of Findings
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4q | SGC-7901 | 0.014 | Tubulin inhibition |
| 4q | A549 | 0.008 | Tubulin inhibition |
| 4q | HT-1080 | 0.012 | Tubulin inhibition |
Q & A
Q. What are the recommended laboratory-scale synthetic routes for 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine?
The compound is typically synthesized via nucleophilic coupling followed by thermal ring transformation. A general approach involves reacting dichloropyridazine derivatives with substituted tetrazoles or cyclobutyl-containing precursors under controlled conditions (e.g., DMF at 105°C). Post-reaction purification steps, such as column chromatography or recrystallization, are critical for isolating the product. Variations in substituents (e.g., cyclobutyl groups) may require adjustments in reaction time or temperature to optimize yields .
Q. How can researchers confirm the molecular structure and purity of this compound?
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths and intramolecular interactions (e.g., planar geometry with a weak C–Cl bond of 1.732 Å observed in related triazolopyridazines) .
- Spectroscopic methods : Use -NMR and -NMR to verify substituent integration and chemical shifts. Mass spectrometry (MS) confirms molecular weight (e.g., MW 320.7 for derivatives) .
- Chromatography : HPLC or TLC with UV detection ensures purity, especially after synthetic modifications .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While no acute toxicity data are available, precautions include:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from potential decomposition products (e.g., hydrogen chloride, nitrogen oxides under fire conditions) .
- Spill management : Contain spills with inert absorbents (e.g., sand) and avoid aqueous washdowns to prevent environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazolopyridazine synthesis?
Key strategies include:
- Catalyst screening : Test palladium or copper catalysts for coupling reactions, as seen in analogous heterocyclic syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates, while additives like BBr may stabilize intermediates .
- Temperature control : Thermal ring transformations require precise heating (e.g., 105°C) to avoid side reactions. Monitoring via in-situ FTIR or Raman spectroscopy helps track progress .
Q. What analytical approaches resolve discrepancies between computational and experimental spectroscopic data?
- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra with experimental data to identify conformational mismatches. Adjust computational models for solvent effects or hydrogen bonding (e.g., intramolecular C–H⋯N interactions observed in crystal structures) .
- Isotopic labeling : Use -labeled precursors to clarify ambiguous peaks in complex NMR spectra .
Q. How do substituents like cyclobutyl groups influence the compound’s reactivity and physicochemical properties?
- Steric effects : Bulky cyclobutyl groups may hinder nucleophilic substitution at the pyridazine ring, necessitating longer reaction times .
- Electronic effects : Electron-withdrawing chloro substituents increase electrophilicity at specific positions, directing regioselective functionalization .
- Solubility : LogP calculations (n-octanol/water) predict hydrophobicity, guiding solvent selection for biological assays .
Q. What strategies address the lack of ecological and toxicological data for this compound?
- In silico modeling : Use QSAR models to predict acute toxicity and biodegradability.
- Microscale testing : Conduct Daphnia magna or algae growth inhibition assays to assess aquatic toxicity .
- Metabolic profiling : Incubate with liver microsomes to identify potential bioactive metabolites .
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting reports on the compound’s stability and decomposition products?
- Contextual analysis : Re-evaluate experimental conditions (e.g., temperature, humidity) that may alter stability. For example, decomposition to hydrogen fluoride is reported only under combustion .
- Multi-method validation : Cross-reference DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to confirm thermal stability thresholds .
Q. What steps ensure reproducibility in scaling up triazolopyridazine synthesis from milligram to gram quantities?
- Process analytical technology (PAT) : Implement inline monitoring (e.g., ReactIR) to maintain consistent reaction parameters during scale-up .
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., stirring rate, reagent stoichiometry) affecting yield .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
